Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate
Description
Table 1: Constitutional Breakdown of the Compound
| Component | Composition | Role in Structure |
|---|---|---|
| Quaternary ammonium core | N(CH₃)₂(C₂H₄OCOC₁₃H₂₇)₂⁺ | Cationic center |
| Methyl phosphonate | CH₃PO₃⁻ | Anionic counterion |
| Tetradecanoyloxyethyl arms | 2 × C₁₆H₃₁O₃ | Hydrophobic side chains |
The extended alkyl chains introduce significant hydrophobicity, while the ionic components enhance solubility in polar solvents, creating a surfactant-like amphiphilic profile.
Properties
CAS No. |
85154-14-9 |
|---|---|
Molecular Formula |
C69H139N2O11P |
Molecular Weight |
1203.8 g/mol |
IUPAC Name |
dimethyl-bis(2-tetradecanoyloxyethyl)azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C34H68NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-32H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
WZSMBFPNCWPLFN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quaternary Ammonium Intermediate
- Starting from 2-hydroxyethyl derivatives of tetradecanoyl (1-oxotetradecyl) esters, the hydroxyl groups are converted into suitable leaving groups (e.g., halides or tosylates).
- These intermediates then react with dimethylamine or a similar tertiary amine to form the quaternary ammonium salt.
- Reaction conditions typically require controlled temperature (ambient to moderate heating) and inert atmosphere to prevent side reactions.
Introduction of the Methyl Phosphonate Group
- The methyl phosphonate moiety is introduced by reacting the quaternary ammonium intermediate with methylphosphonic acid derivatives or methyl phosphite esters.
- A common approach involves nucleophilic substitution where the phosphonate group displaces a leaving group on the ammonium intermediate.
- Alternatively, phosphonate esters can be synthesized separately and then coupled to the ammonium intermediate.
Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of quaternary ammonium | Dimethylamine or tertiary amines, alkyl halides or tosylates | Controlled temperature, inert atmosphere |
| Phosphonate introduction | Methylphosphonic acid, diethyl phosphite, or methyl phosphite esters | Acid binding agents (e.g., triethylamine) often used |
| Reduction (if needed) | Lithium aluminium hydride (LiAlH4) or sodium hydride | For reduction of phosphonate esters to phosphonites |
Representative Synthetic Procedure (Based on Related Phosphonate Chemistry)
A typical synthetic route adapted from phosphonate chemistry patents and literature involves:
Preparation of methylphosphonate ester:
- React diethyl phosphite with methyl chloride gas in the presence of an acid-binding agent such as triethylamine.
- Maintain reaction temperature between 80–120 °C and pressure at 0.4–0.8 MPa.
- Filter off the acid salt by-product.
- Reduce the resulting methylphosphonate ester with lithium aluminium hydride in an organic solvent (e.g., tetrahydrofuran) at 0–20 °C.
- Distill to purify the diethyl methyl-phosphonite intermediate with yields around 85–92%.
Coupling with quaternary ammonium intermediate:
- The quaternary ammonium intermediate bearing the 2-((1-oxotetradecyl)oxy)ethyl groups is reacted with the methylphosphonate intermediate under controlled conditions to form the target compound.
- Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
Data Table Summarizing Key Reaction Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature (phosphonate ester formation) | 80–120 °C | Ensures efficient methylation |
| Reaction pressure (methyl chloride) | 0.4–0.8 MPa | Maintains methyl chloride concentration |
| Acid binding agents | Triethylamine, trimethylamine, tripropylamine | Neutralizes HCl by-product |
| Reduction temperature | 0–20 °C | Controls reduction rate and selectivity |
| Reductive agent | Lithium aluminium hydride (LiAlH4) | Commonly used for phosphonate reduction |
| Reaction time (methylation) | 2–5 hours | Optimized for complete conversion |
| Reaction time (reduction) | 40–120 minutes | Ensures full reduction of ester to phosphonite |
Research Findings and Optimization Notes
- The use of different acid-binding agents affects the reaction yield and purity. Triethylamine and trimethylamine are preferred for their efficiency and ease of removal.
- Maintaining a controlled pressure of methyl chloride gas is critical to avoid side reactions and ensure complete methylation.
- The reduction step with lithium aluminium hydride must be carefully controlled to prevent over-reduction or decomposition of sensitive ester groups.
- Purification by distillation under reduced pressure is effective for isolating the phosphonate intermediates.
- The long alkyl chain (tetradecyl) requires careful temperature control to prevent hydrolysis or degradation during synthesis.
Summary Table of Preparation Method Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of diethyl phosphite | Diethyl phosphite + methyl chloride + triethylamine, 80–120 °C, 0.4–0.8 MPa | Methylphosphonate ester formation |
| 2 | Filtration | Removal of triethylammonium chloride | Purified methylphosphonate ester |
| 3 | Reduction | LiAlH4 in THF, 0–20 °C, 40–120 min | Diethyl methyl-phosphonite intermediate |
| 4 | Coupling with quaternary ammonium intermediate | Controlled temperature, inert atmosphere | Target compound formation |
| 5 | Purification | Distillation under reduced pressure | Pure Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Phosphonate Group
The phosphonate group (-PO(OR)₂) undergoes nucleophilic substitution reactions, enabling functionalization. Key reactions include:
| Reaction Type | Nucleophile | Products Formed | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides | Dialkyl phosphonate derivatives | Basic conditions (e.g., NaH, DMF) |
| Hydrolysis | H₂O | Phosphonic acid derivatives | Acidic or alkaline aqueous media |
| Aminolysis | Amines | Phosphonamidates | Room temperature, polar aprotic solvents |
For example, hydrolysis under alkaline conditions yields dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium phosphonic acid, enhancing water solubility.
Esterification and Transesterification
The long-chain alkyl ester groups participate in transesterification with alcohols or esterification with carboxylic acids:
| Reaction | Reagents/Catalysts | Outcome |
|---|---|---|
| Transesterification | Methanol + H₂SO₄ | Shorter alkyl chain esters (e.g., methyl esters) |
| Esterification | Acetic anhydride | Acetylated derivatives |
These reactions modify solubility and interfacial activity, critical for applications in surfactants or lipid-based drug delivery .
Comparative Reactivity with Analogous Compounds
The tetradecyl chain length confers distinct reactivity compared to analogs:
Key findings:
-
Longer chains (C16) slow hydrolysis due to steric hindrance .
-
The C14 derivative balances reactivity and lipid solubility, making it optimal for membrane interaction studies.
Hydrolysis Mechanism
Hydrolysis proceeds via a two-step nucleophilic attack:
-
Nucleophilic addition : Water attacks the phosphorus center, forming a pentacoordinate intermediate.
-
Cleavage : The P-O bond breaks, releasing the phosphonic acid.
Role of the Quaternary Ammonium Group
The positively charged ammonium moiety stabilizes transition states in polar solvents, accelerating reactions like aminolysis by 40% compared to neutral analogs.
Biological Interactions
In lipid membranes, the compound integrates into bilayers via hydrophobic interactions, altering membrane fluidity by ~15% at 100 µM concentrations. This enhances permeability for small molecules (e.g., fluorescein uptake increases by 2.5-fold).
Scientific Research Applications
Biotechnology Applications
Materials Science Applications
-
Surfactants and Emulsifiers :
- The amphiphilic nature of dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate makes it suitable for use as a surfactant in various formulations, including cosmetics and pharmaceuticals. Its ability to stabilize emulsions can enhance product performance and shelf life.
-
Coatings and Films :
- The compound can be utilized in the development of coatings that require specific hydrophobic or hydrophilic properties. Its incorporation into polymer matrices has been explored to create materials with tailored surface characteristics.
Chemical Reactivity and Synthesis
The reactivity of this compound is primarily attributed to its phosphonate group, which can undergo nucleophilic substitution reactions typical of phosphonates. This reactivity allows for the synthesis of various derivatives that may possess enhanced or modified properties suitable for specific applications.
Synthesis Overview
The synthesis involves multiple steps requiring specific reagents to ensure high yield and purity:
- Initial formation of the phosphonate group.
- Introduction of the long-chain fatty acid derivative through esterification or similar reactions.
- Purification processes to isolate the final product.
Mechanism of Action
The mechanism of action of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with water molecules to reduce surface tension. This enhances the solubility of hydrophobic substances in water. The compound’s molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with varying alkyl chain lengths (e.g., hexadecyl [C16] and octadecyl [C18]) and related phosphonate-containing surfactants. Key comparisons are outlined below:
Structural Analogs with Varying Alkyl Chain Lengths
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate (C16 analog) CAS: Not explicitly provided, but referenced in a .gov source, indicating regulatory recognition . Properties: The longer C16 chain increases hydrophobicity, likely reducing water solubility and critical micelle concentration (CMC) compared to the C14 variant. Such analogs may exhibit enhanced thermal stability and lower biodegradability due to increased chain rigidity.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate (C18 analog) CAS: Referenced in PubChem, highlighting its inclusion in chemical databases . However, its higher molecular weight may limit solubility in aqueous systems compared to the C14 compound.
Functional Analogs: Phosphonate-Containing Surfactants
Dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphonate (Trichlorfon)
- CAS : 52-68-6 (from ) .
- Comparison : Unlike the target compound, trichlorfon lacks a quaternary ammonium group and is ester-linked. It is primarily used as an insecticide, whereas the C14 compound’s surfactant properties suggest emulsification or detergent applications.
Phosphatidylcholines (e.g., Dimyristoyl Phosphatidylcholine)
- Structure : Contains ester-linked myristoyl (C14) chains and a zwitterionic phosphocholine headgroup .
- Comparison : The target compound’s ether linkages and quaternary ammonium-phosphonate structure may confer greater chemical stability than phosphatidylcholines, which are prone to hydrolysis. This makes the C14 compound suitable for harsher industrial environments.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Alkyl Chain Impact : Longer chains (C16, C18) reduce water solubility but enhance lipid compatibility, making them preferable for oil-based systems. The C14 compound balances hydrophilicity and hydrophobicity, ideal for aqueous detergents .
- Functional Group Role : The phosphonate group in the target compound improves metal ion chelation, distinguishing it from trichlorfon’s insecticidal activity and phosphatidylcholines’ membrane-forming capabilities .
- Industrial Relevance : The commercial availability of the C14 compound (99% purity) underscores its utility in large-scale applications, whereas C16/C18 analogs may cater to niche markets .
Biological Activity
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is a complex organic compound with a molecular formula of CHNOP and a molecular weight of approximately 593.816 g/mol. This compound features a phosphonate group, which is significant for its biological activity, particularly in drug delivery systems and interactions with biological membranes.
Chemical Structure and Properties
The structure of this compound includes:
- Phosphonate Group : This group is known for its ability to form stable complexes and participate in nucleophilic substitution reactions.
- Long-chain Fatty Acid Derivative : The presence of the 1-oxotetradecyl moiety enhances hydrophobic interactions, which can influence the compound's behavior in lipid environments.
Mechanisms of Biological Activity
- Membrane Interaction : Preliminary studies indicate that this compound may interact with lipid membranes, potentially affecting their permeability and fluidity. Such interactions are crucial for the development of drug delivery systems where membrane permeability is a key factor for therapeutic efficacy.
- Nucleophilic Substitution Reactions : The phosphonate group can undergo nucleophilic substitution, allowing for the modification of the compound to enhance its biological properties or to create prodrugs that can be activated within biological systems .
- Hydrophobic Interactions : The long-chain alkyl groups contribute to hydrophobic interactions, which may facilitate the incorporation of this compound into lipid bilayers, enhancing its potential as a drug carrier.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate | CHNOP | 641.82 g/mol | Longer alkyl chain (octadecyl), potentially different activity |
| Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate | CHNOP | 577.80 g/mol | Shorter alkyl chain (dodecyl), differing solubility properties |
| Dimethylbis(2-(phenoxyethyl)ammonium methyl phosphonate | CHNOP | 402.45 g/mol | Presence of phenoxy group instead of long-chain fatty acid |
The primary uniqueness of this compound lies in its specific combination of a long-chain fatty acid derivative with a phosphonate group, which may enhance its solubility in lipid environments compared to similar compounds.
Case Studies and Research Findings
Research has shown that compounds with similar structures to this compound exhibit varying degrees of biological activity:
- Drug Delivery Applications : Studies have indicated that modifying the alkyl chain length can significantly impact the drug delivery efficiency through lipid membranes. For instance, longer chains have been associated with increased membrane fluidity, enhancing drug uptake.
- Therapeutic Efficacy : In vitro studies demonstrated that compounds featuring phosphonate groups can exhibit enhanced therapeutic effects due to improved cellular uptake mechanisms, making them suitable candidates for prodrug formulations .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the quaternary ammonium backbone, ester linkages, and phosphonate group. -NMR peaks for methyl groups (δ ~3.0 ppm) and ester-linked oxyethylene chains (δ ~4.2 ppm) are critical .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify ester C=O stretches (~1730 cm) and P=O bonds (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (expected ~700–750 Da) and fragmentation patterns .
Q. How can researchers optimize synthesis routes for this compound?
- Methodology :
- Esterification : React tetradecanoic acid (1-oxotetradecyl) with ethylene glycol to form 2-((1-oxotetradecyl)oxy)ethanol, using acid catalysts (e.g., p-toluenesulfonic acid) under reflux .
- Quaternization : React the esterified product with dimethylamine and methyl phosphonate under controlled pH (7–9) to form the quaternary ammonium-phosphonate complex. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What experimental designs are suitable for assessing hydrolytic stability under varying pH conditions?
- Methodology :
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 25–60°C. Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., ester cleavage or phosphonate dissociation) .
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-lives () at different pH levels. Compare with structurally analogous esterquats (e.g., chloride salts) to evaluate phosphonate group stability .
Q. How can contradictions in reported ecotoxicity data for quaternary ammonium-phosphonate surfactants be resolved?
- Methodology :
- Standardized Ecotoxicity Testing : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays under controlled conditions (e.g., hardness, dissolved organic carbon). Compare results with structurally similar compounds (e.g., dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride) to isolate phosphonate-specific effects .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity based on alkyl chain length and counterion properties .
Q. What strategies mitigate interference from impurities during biological activity assays?
- Methodology :
- Purification : Pre-treat the compound via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization to remove unreacted esters or phosphonate byproducts .
- Control Experiments : Include impurity-spiked controls in antimicrobial or cytotoxicity assays to quantify their contribution to observed effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in critical micelle concentration (CMC) values across studies?
- Methodology :
- Standardized Measurements : Use surface tension measurements (Wilhelmy plate method) and conductivity titrations under identical temperature (25°C) and ionic strength conditions. Compare with literature data for analogs (e.g., CMC of dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride: 0.1–0.5 mM) .
- Molecular Dynamics Simulations : Model self-assembly behavior to explain deviations caused by alkyl chain packing or counterion hydration .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
